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Introduction: Reversine, a 2,6-disubstituted purine derivative, has emerged as a fascinating

small molecule with a dual capacity to influence cell fate and inhibit cancer cell proliferation.

Initially identified for its remarkable ability to induce dedifferentiation of lineage-committed cells,

it has since been characterized as a potent inhibitor of key mitotic kinases. This technical guide

provides an in-depth overview of the discovery, chemical synthesis, and biological activities of

Reversine, tailored for researchers, scientists, and professionals in the field of drug

development.

Discovery of a Dual-Action Molecule
Reversine, chemically known as 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, was first

reported in 2004 by the research group of Peter G. Schultz.[1][2] Their work, published in the

Journal of the American Chemical Society, described the discovery of this small molecule

through a high-throughput screen of combinatorial libraries. The primary goal of this screen

was to identify compounds capable of inducing the dedifferentiation of murine C2C12

myoblasts, a cell line committed to the myogenic lineage.[1][2]

The discovery was significant as it presented a chemical tool to potentially reverse the

differentiated state of cells, opening new avenues for regenerative medicine.[1] Subsequent

studies confirmed that Reversine-treated C2C12 cells could be redifferentiated into other cell
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types, such as osteoblasts and adipocytes, demonstrating a gain of multipotency.[3] Further

research has revealed that Reversine's biological effects are largely attributed to its inhibitory

activity against several key protein kinases, particularly Aurora kinases and Monopolar spindle

1 (Mps1), which are crucial regulators of mitosis.[1][4][5][6] This kinase inhibitory profile also

underpins its potential as an anti-cancer agent.[4][7][8]

Chemical Synthesis of Reversine
The chemical synthesis of Reversine is a two-step process starting from the commercially

available 2,6-dichloropurine. The methodology relies on sequential nucleophilic aromatic

substitution reactions at the C6 and C2 positions of the purine ring.

Experimental Protocol: Synthesis of Reversine
Step 1: Synthesis of 6-cyclohexylamino-2-chloro-purine

Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloropurine (1 equivalent) in n-

pentanol.

Addition of Reagent: Add cyclohexylamine (1.1 equivalents) to the solution.

Reaction Conditions: Heat the reaction mixture at 70°C for 4 hours under a nitrogen

atmosphere.

Work-up and Purification: After cooling, the reaction mixture is typically purified by column

chromatography on silica gel to isolate the monosubstituted product, 6-cyclohexylamino-2-

chloro-purine.

Step 2: Synthesis of Reversine (N6-cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-

diamine)

Reaction Setup: Dissolve the 6-cyclohexylamino-2-chloro-purine (1 equivalent) obtained

from Step 1 in dry n-butanol.

Addition of Reagent: Add 4-morpholinoaniline (2.5 equivalents) and a catalytic amount of

trimethylsilyl chloride (TMSCl, 1-3 drops) to the solution.

Reaction Conditions: Heat the reaction mixture at 120°C for 14 hours.
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Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is

removed under reduced pressure. The crude product is then purified by column

chromatography on silica gel to yield the final product, Reversine.

Note: While a specific yield was not detailed in the initial publication, syntheses of analogous

2,6-disubstituted purines report yields ranging from fair to excellent (40-90%). Purity is typically

assessed by NMR and mass spectrometry.

Quantitative Biological Activity
Reversine's biological effects are concentration-dependent and vary across different cell types

and kinase targets. The following tables summarize key quantitative data on its activity.

Table 1: Inhibitory Activity of Reversine against Protein
Kinases

Kinase Target IC50 (nM) Assay Conditions

Aurora A 150 - 400 In vitro kinase assay

Aurora B 98.5 - 500 In vitro kinase assay

Aurora C 400 In vitro kinase assay

Mps1 (TTK) 3 In vitro kinase assay

MEK1 >1500 In vitro kinase assay

Muscle Myosin 350 In vitro kinase assay

Data compiled from multiple sources.[1][6][7][8][9]

Table 2: Cytotoxic Activity of Reversine against Cancer
Cell Lines
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Cell Line Cancer Type IC50 (µM) at 48h

HOG Glioma <0.4

T98G Glioma 3.6

U251MG Glioma 7.5

KKU-100 Cholangiocarcinoma ~1-10

KKU-213A Cholangiocarcinoma ~1-10

KKU-213B Cholangiocarcinoma ~1-10

Jurkat
T-cell Acute Lymphoblastic

Leukemia

Dose-dependent reduction in

viability

Namalwa Burkitt's Lymphoma
Dose-dependent reduction in

viability

SW480 Colorectal Cancer
Dose-dependent cytotoxic

activity

HCT-116 Colorectal Cancer
Dose-dependent cytotoxic

activity

HeLa Cervical Cancer
Dose-dependent growth

inhibition

U14 Cervical Cancer
Dose-dependent growth

inhibition

Data compiled from multiple sources.[4][5][10][11][12]

Key Signaling Pathways and Experimental
Workflows
Reversine primarily exerts its effects by inhibiting the kinase activity of Aurora kinases and

Mps1, leading to defects in mitosis and ultimately cell cycle arrest or apoptosis in cancer cells.

Aurora Kinase Signaling Pathway Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8227489/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7797171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3720971/
https://pubmed.ncbi.nlm.nih.gov/30864676/
https://pubmed.ncbi.nlm.nih.gov/32857324/
https://www.benchchem.com/product/b1683945?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aurora kinases (A, B, and C) are critical regulators of mitosis, involved in centrosome

separation, chromosome alignment, and cytokinesis.[13] Reversine, as an ATP-competitive

inhibitor, blocks the phosphorylation of downstream targets of Aurora kinases.[7][14] For

instance, inhibition of Aurora B leads to a failure in the phosphorylation of histone H3 at Serine

10, a key event for chromosome condensation and segregation.[1][14] This disruption of the

Aurora kinase signaling cascade leads to mitotic catastrophe, characterized by the formation of

polyploid cells and subsequent apoptosis.[4][14]
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Caption: Inhibition of the Aurora B kinase pathway by Reversine.

Mps1 Kinase Signaling Pathway Inhibition
Mps1 (Monopolar spindle 1), also known as TTK, is a dual-specificity kinase that plays a

central role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that

ensures proper chromosome attachment to the mitotic spindle.[2][15] Reversine is a potent

inhibitor of Mps1.[2][5][6] Inhibition of Mps1 by Reversine leads to the premature silencing of

the SAC, even in the presence of unattached kinetochores.[2][6] This results in chromosome

missegregation, aneuploidy, and ultimately, cell death.[2]
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Caption: Inhibition of the Mps1-mediated spindle assembly checkpoint by Reversine.

Experimental Workflow: C2C12 Cell Dedifferentiation
Assay
This workflow outlines the key steps to assess the dedifferentiation potential of Reversine on

C2C12 myoblasts.

Start: Plate C2C12 myoblasts
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(e.g., 5 µM for 4 days)
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Caption: Experimental workflow for assessing Reversine-induced cell dedifferentiation.
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Detailed Experimental Protocol: Cell Viability Assay
(MTT Assay)

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

and allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of Reversine (e.g., 0.1 to 50 µM)

and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and

incubate for 2-4 hours at 37°C.

Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer

to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value using a dose-response curve.

Conclusion and Future Directions
Reversine stands as a testament to the power of small molecules in dissecting and

manipulating complex biological processes. Its journey from a cell fate modulator to a potential

anti-cancer therapeutic highlights the interconnectedness of cellular signaling pathways. For

researchers, Reversine offers a valuable tool to probe the mechanisms of cell plasticity and

mitotic regulation. For drug development professionals, it represents a promising scaffold for

the design of novel kinase inhibitors with therapeutic potential in oncology and regenerative

medicine. Future research will likely focus on optimizing its potency and selectivity, elucidating

its full range of cellular targets, and exploring its efficacy in preclinical and clinical settings.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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